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molecular formula C11H18N2O2 B8659780 ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8659780
M. Wt: 210.27 g/mol
InChI Key: IQQXXBQOAYYBRE-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

In a mixture of ethanol:water:dioxane (1:1:1, 21 mL) was placed ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate (1.48 g, 7.04 mmol) and lithium hydroxide hydrate (886 mg, 21.12 mmol). The reaction was stirred at 40° C. for 3 hrs and then at RT overnight. The reaction was diluted with water (25 μL) and ether (25 mL). The ether layer was discarded and the aqueous phase made acidic (pH˜=4) with 1N HCl. The acidic phase was then extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate layers were washed with brine, dried (Na2SO4), evaporated at reduced pressure to give 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid as a white solid (1.12 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 1.56 (s, 9 H), 2.67 (s, 3 H), 7.65 (s, 1 H), 12.13 (s, 1 H); MS (ESI) m/z: 183.0 (M+H+).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
886 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 μL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([CH3:10])=[C:8]([C:11]([O:13]CC)=[O:12])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Li+].Cl>C(O)C.O.O1CCOCC1.O.CCOCC>[C:1]([N:5]1[C:9]([CH3:10])=[C:8]([C:11]([OH:13])=[O:12])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
Step Two
Name
lithium hydroxide hydrate
Quantity
886 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Smiles
C(C)O.O.O1CCOCC1
Step Six
Name
Quantity
25 μL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The acidic phase was then extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
the combined ethyl acetate layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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